molecular formula C26H34N2O5 B14791082 Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate

Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate

Cat. No.: B14791082
M. Wt: 454.6 g/mol
InChI Key: AQAYKZPAVJQYHP-UHFFFAOYSA-N
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Description

Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzyl group, a phenylmethoxycarbonyl group, and an ethoxypyrrolidine moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction.

    Protection of the Amine Group: The amine group is protected using tert-butyl and phenylmethoxycarbonyl groups.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

    Oxidation: Oxidation typically yields carboxylic acids or ketones.

    Reduction: Reduction yields alcohols or amines.

    Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Biology and Medicine

    Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of peptide-based drugs.

Industry

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect amine groups during chemical reactions. The tert-butyl and phenylmethoxycarbonyl groups stabilize the amine, preventing unwanted side reactions. The protection is typically removed by acid or catalytic hydrogenation, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate is unique due to its combination of protecting groups and the ethoxypyrrolidine moiety. This combination provides stability and selectivity in chemical reactions, making it particularly useful in peptide synthesis and other complex organic syntheses.

Properties

IUPAC Name

tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-5-31-23-18-27(24(29)33-26(2,3)4)17-22(23)28(16-20-12-8-6-9-13-20)25(30)32-19-21-14-10-7-11-15-21/h6-15,22-23H,5,16-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAYKZPAVJQYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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